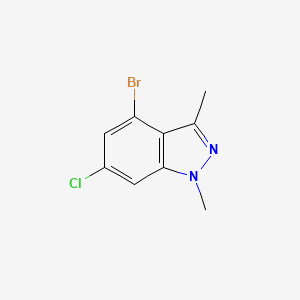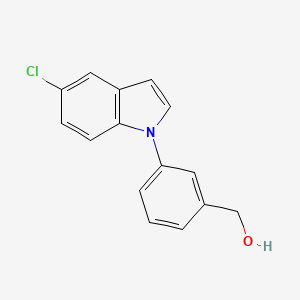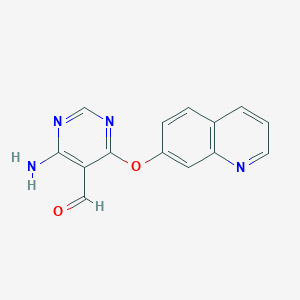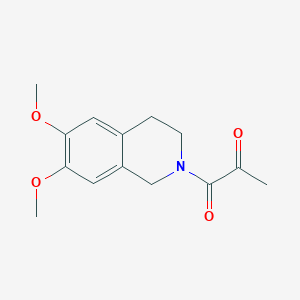
2-(2,3-Difluorophenyl)-6-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons This compound is characterized by the presence of three fluorine atoms attached to a naphthalene ring system, which is a fused pair of benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative of 2,3-difluorophenyl with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-(2,3-Difluorophenyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of quinones or dihydro derivatives, respectively.
科学研究应用
2-(2,3-Difluorophenyl)-6-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
作用机制
The mechanism by which 2-(2,3-Difluorophenyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,3-Difluorophenyl)-2-fluorobenzamide
- 2,3-Difluorophenylacetic acid
- 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes
Uniqueness
2-(2,3-Difluorophenyl)-6-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to other fluorinated aromatic compounds, it offers a unique combination of stability, reactivity, and potential for functionalization, making it valuable in various research and industrial applications .
属性
分子式 |
C16H9F3 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-7-6-10-8-12(5-4-11(10)9-13)14-2-1-3-15(18)16(14)19/h1-9H |
InChI 键 |
AVMBXMVHLPJVKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC3=C(C=C2)C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)








![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

